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molecular formula C11H9NO4S B8490434 2-(5-Acetyl-thiophen-2-ylmethyl)-oxazole-4-carboxylic acid

2-(5-Acetyl-thiophen-2-ylmethyl)-oxazole-4-carboxylic acid

Cat. No. B8490434
M. Wt: 251.26 g/mol
InChI Key: HRXKHXXNRTWELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 2-[5-(2-methyl-[1,3]dioxolan-2-yl)-thiophen-2-ylmethyl]-oxazole-4-carboxylic acid methyl ester (570 mg, 1.84 mmol) in THF (20 mL) was treated at rt with 1N NaOH (10 mL, 10.00 mmol) and the reaction mixture was stirred for 1 h at rt. The reaction mixture was poured in 1N HCl (20 mL) and extracted twice with EA (20 mL). The combined org. extracts were dried over MgSO4, filtered, and the solvent was removed under reduced pressure to give the title compound as a brown solid along with 2-[5-(2-methyl-[1,3]dioxolan-2-yl)-thiophen-2-ylmethyl]-oxazole-4-carboxylic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[5-(2-methyl-[1,3]dioxolan-2-yl)-thiophen-2-ylmethyl]-oxazole-4-carboxylic acid methyl ester
Quantity
570 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.C[O:4][C:5]([C:7]1[N:8]=[C:9]([CH2:12][C:13]2[S:14][C:15]([C:18]3([CH3:23])[O:22][CH2:21][CH2:20][O:19]3)=[CH:16][CH:17]=2)[O:10][CH:11]=1)=[O:6].[OH-].[Na+]>C1COCC1.Cl>[C:18]([C:15]1[S:14][C:13]([CH2:12][C:9]2[O:10][CH:11]=[C:7]([C:5]([OH:6])=[O:4])[N:8]=2)=[CH:17][CH:16]=1)(=[O:19])[CH3:23].[CH3:23][C:18]1([C:15]2[S:14][C:13]([CH2:12][C:9]3[O:10][CH:11]=[C:7]([C:5]([OH:6])=[O:4])[N:8]=3)=[CH:17][CH:16]=2)[O:22][CH2:21][CH2:20][O:19]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
2-[5-(2-methyl-[1,3]dioxolan-2-yl)-thiophen-2-ylmethyl]-oxazole-4-carboxylic acid methyl ester
Quantity
570 mg
Type
reactant
Smiles
COC(=O)C=1N=C(OC1)CC=1SC(=CC1)C1(OCCO1)C
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with EA (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(S1)CC=1OC=C(N1)C(=O)O
Name
Type
product
Smiles
CC1(OCCO1)C1=CC=C(S1)CC=1OC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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